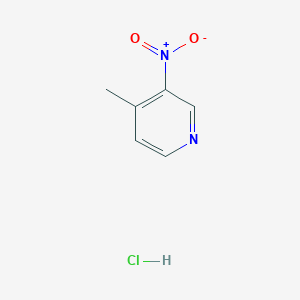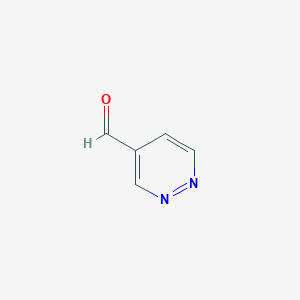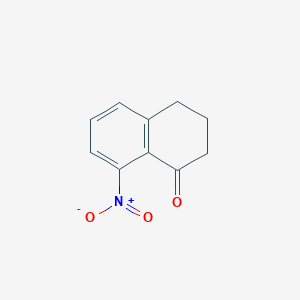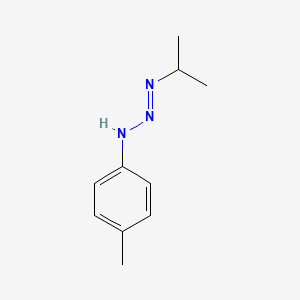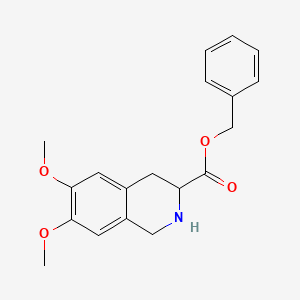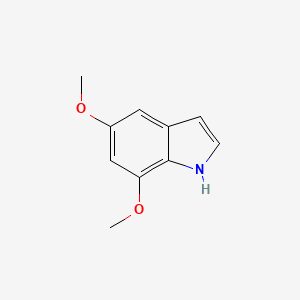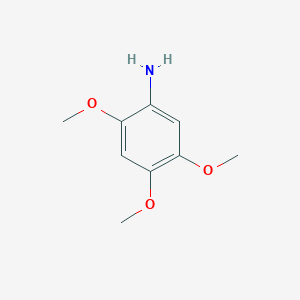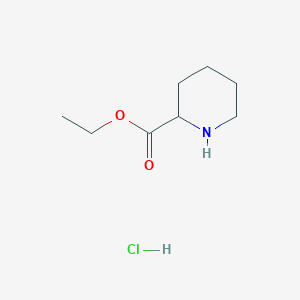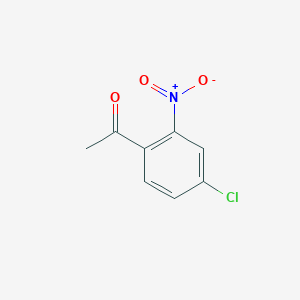
1-(4-氯-2-硝基苯基)乙酮
描述
1-(4-Chloro-2-nitrophenyl)ethanone is a chemical compound with the CAS number 23082-51-1 . It has a molecular weight of 199.59 and its IUPAC name is 1-(4-chloro-2-nitrophenyl)ethanone . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(4-Chloro-2-nitrophenyl)ethanone is 1S/C8H6ClNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 .
Physical And Chemical Properties Analysis
1-(4-Chloro-2-nitrophenyl)ethanone appears as off-white, free-flowing granules . It is soluble in chlorinated solvents but insoluble in water . The melting point is 55-56℃ and the boiling point is 157°C/9mmHg . The density is 1.378 .
科学研究应用
合成和化学反应
氨基苯并[b]噻吩的合成:利用 1-(2-氯-5-硝基苯基)乙酮,研究人员开发了一种简单、高效的一锅合成 3-氨基苯并[b]噻吩的方法。此过程涉及伯胺或仲胺和硫在 Willgerodt-Kindler 路径中(Androsov 等人,2010 年)。
相平衡研究:一项研究探讨了 1-(3-硝基苯基)乙酮和 1-(4-硝基苯基)乙酮在甲醇或正丙醇等溶剂中的三元相平衡,有助于我们理解这些系统中的固液相平衡(李等人,2019 年)。
电荷密度分析:对 1-(2-羟基-5-硝基苯基)乙酮的总实验电荷密度的研究提供了对分子内和分子间键合特征的见解,特别是分子中的 π-离域(Hibbs 等人,2003 年)。
酮的 α-单溴化:研究表明,各种烷基芳基酮(包括 1-(6-甲氧基萘-2-基)乙酮)的高效且选择性的 α-单溴化,展示了亲电溴化的方法(应,2011 年)。
合成和生物学应用
抗菌剂的合成:一项研究合成了 1-(4-羟基苯基)-乙酮的化合物,并测试了它们对各种细菌物种的抗菌活性,突出了其在制造有效抗菌剂方面的潜力(帕特尔等人,2011 年)。
全细胞生物催化剂应用:全细胞生物催化剂毕赤酵母菌 JCM 3622 用于还原 2-氯-1-(3-硝基苯基)乙酮,以产生苯肾上腺素,这是一种 α1-肾上腺素能受体激动剂。这突出了其在药物合成中的潜力(德岛等人,2013 年)。
查耳酮类似物的合成:研究展示了一种使用特定电子转移链反应合成各种查耳酮类似物的新方法。此方法涉及使源自硝基苯和硝基噻吩的 α-溴酮(包括 1-(4-硝基苯基)乙酮)与环状硝酸根阴离子反应(Curti 等人,2007 年)。
安全和危害
The safety information for 1-(4-Chloro-2-nitrophenyl)ethanone includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
未来方向
作用机制
Target of Action
It is known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It is known that similar compounds can undergo electrophilic aromatic substitution, a common reaction in organic chemistry . In this reaction, an electrophile substitutes a hydrogen atom in an aromatic system, such as a benzene ring .
Biochemical Pathways
Similar compounds have been shown to be involved in the 1,2,4-benzenetriol pathway, which is initiated by a two-component monooxygenase .
Pharmacokinetics
It is known that similar compounds can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Similar compounds have been shown to cause changes in the structure and function of proteins or enzymes they interact with .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 1-(4-Chloro-2-nitrophenyl)ethanone. For instance, it is known that the compound is stable at room temperature .
属性
IUPAC Name |
1-(4-chloro-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUYGMZERWRIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505478 | |
| Record name | 1-(4-Chloro-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-nitrophenyl)ethanone | |
CAS RN |
23082-51-1 | |
| Record name | 1-(4-Chloro-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-2'-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

